1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
CAS No.: 632292-95-6
Cat. No.: VC15450563
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 632292-95-6 |
|---|---|
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethanone |
| Standard InChI | InChI=1S/C21H18N4O2S/c1-15-12-13-19(27-15)18(26)14-28-21-24-23-20(22-16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23) |
| Standard InChI Key | GJUZPIOWDJLNIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Introduction
1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound belonging to the class of triazole derivatives. It incorporates both a furan ring and a triazole moiety, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and agricultural chemistry as a fungicide or pesticide.
Synthesis Methods
The synthesis of 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step reactions starting from simpler precursors. Common methods include the use of solvents like dimethylformamide or ethanol to facilitate reactions at elevated temperatures. Specific conditions such as controlled temperatures and pH levels are crucial to favor the desired reactions while minimizing side products.
Synthesis Steps
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Precursor Preparation: The synthesis begins with the preparation of necessary precursors, which may involve reactions to form the furan and triazole rings.
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Coupling Reactions: The furan and triazole moieties are then coupled using appropriate reagents and catalysts, such as palladium for cross-coupling reactions.
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Purification: The final product is purified using techniques like recrystallization or chromatography.
Biological Activities and Potential Applications
Compounds with similar structures to 1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit promising biological activities, including anticancer effects through apoptosis induction and modulation of signaling pathways. In agricultural chemistry, its potential use as a fungicide or pesticide is attributed to its bioactive properties.
Biological Activity Table
| Activity | Mechanism | Potential Use |
|---|---|---|
| Anticancer | Apoptosis induction, signaling pathway modulation | Drug development |
| Fungicidal/Pesticidal | Bioactive properties | Agricultural chemistry |
Analytical Techniques
The structure and purity of synthesized compounds are confirmed using spectral data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), along with mass spectrometry and elemental analysis.
Analytical Techniques Table
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure |
| IR Spectroscopy | Identify functional groups |
| Mass Spectrometry | Determine molecular weight |
| Elemental Analysis | Confirm elemental composition |
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